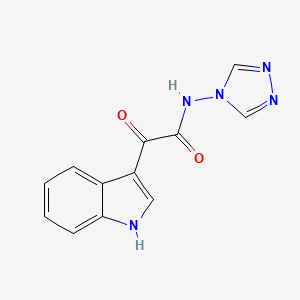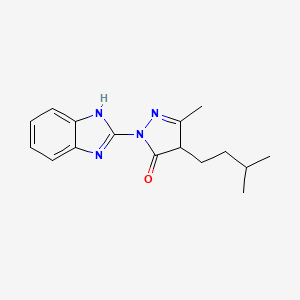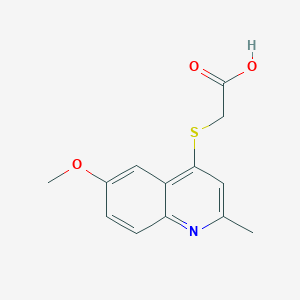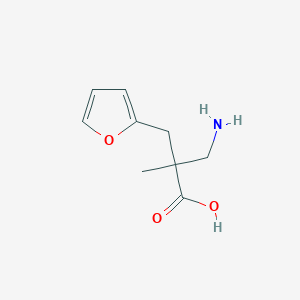
2-(1H-indol-3-yl)-2-oxo-N-(4H-1,2,4-triazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-indol-3-yl)-2-oxo-N-(4H-1,2,4-triazol-4-yl)acetamide is a synthetic compound that features both an indole and a triazole ring. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The indole ring is a core structure in many natural products and pharmaceuticals, while the triazole ring is known for its stability and ability to form hydrogen bonds, enhancing the compound’s pharmacokinetic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-indol-3-yl)-2-oxo-N-(4H-1,2,4-triazol-4-yl)acetamide typically involves the following steps:
Formation of the Indole Derivative: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Acetamide Group: The indole derivative is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the 2-(1H-indol-3-yl)-2-oxoacetamide intermediate.
Formation of the Triazole Ring: The final step involves the reaction of the intermediate with 4H-1,2,4-triazole under reflux conditions in a suitable solvent like toluene, with sodium bicarbonate as a base to yield the target compound
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or alkyl halides under basic conditions.
Major Products:
Oxidation Products: Oxidized derivatives of the indole ring.
Reduction Products: Hydroxyl derivatives of the acetamide group.
Substitution Products: Various substituted triazole derivatives
Wissenschaftliche Forschungsanwendungen
2-(1H-indol-3-yl)-2-oxo-N-(4H-1,2,4-triazol-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other pharmacologically active compounds
Wirkmechanismus
The mechanism of action of 2-(1H-indol-3-yl)-2-oxo-N-(4H-1,2,4-triazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can interact with aromatic amino acids in proteins through π-π stacking interactions, while the triazole ring can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
1H-indole-3-carboxamide: Shares the indole ring but lacks the triazole ring.
4H-1,2,4-triazole-3-carboxamide: Contains the triazole ring but lacks the indole ring.
Uniqueness: 2-(1H-indol-3-yl)-2-oxo-N-(4H-1,2,4-triazol-4-yl)acetamide is unique due to the presence of both the indole and triazole rings, which confer a combination of biological activities and pharmacokinetic properties not found in compounds containing only one of these rings. This dual functionality makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C12H9N5O2 |
|---|---|
Molekulargewicht |
255.23 g/mol |
IUPAC-Name |
2-(1H-indol-3-yl)-2-oxo-N-(1,2,4-triazol-4-yl)acetamide |
InChI |
InChI=1S/C12H9N5O2/c18-11(12(19)16-17-6-14-15-7-17)9-5-13-10-4-2-1-3-8(9)10/h1-7,13H,(H,16,19) |
InChI-Schlüssel |
XTNXFVQOMMXMEO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NN3C=NN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 2-{[3-(4-benzylpiperidin-1-yl)quinoxalin-2-yl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B15097240.png)
![4-[[3-[(4-acetamidophenyl)sulfonylamino]quinoxalin-2-yl]amino]benzoic Acid](/img/structure/B15097245.png)
![2-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B15097246.png)


![3-hydroxy-4-(5-methylfuran-2-carbonyl)-5-[3-(prop-2-en-1-yloxy)phenyl]-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B15097269.png)
![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-phenoxyacetamide](/img/structure/B15097273.png)

![N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B15097296.png)
![4-phenyl-2-[(phenylmethyl)thio]Thiazole](/img/structure/B15097303.png)
![(5Z)-5-(2-methoxybenzylidene)-3-[3-(morpholin-4-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15097305.png)
![(4E)-5-(4-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B15097328.png)
